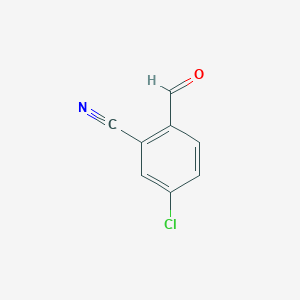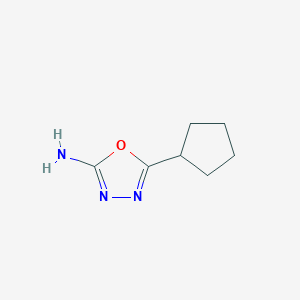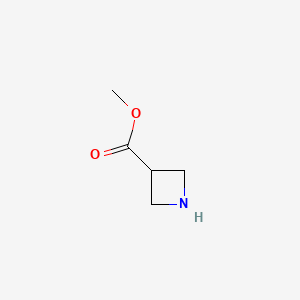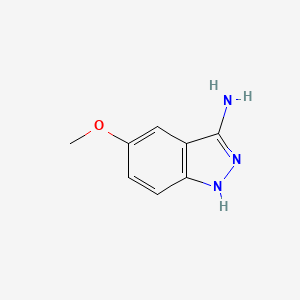
5-Chloro-2-formylbenzonitrile
Vue d'ensemble
Description
5-Chloro-2-formylbenzonitrile is an organic compound with the chemical formula C8H4ClNO . It has a molecular weight of 165.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClNO/c9-8-2-1-6 (5-11)7 (3-8)4-10/h1-3,5H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Photochemistry of Halogenophenols : 5-Chloro-2-formylbenzonitrile plays a role in the photochemistry of substituted 4-halogenophenols. It is involved in the formation of transient species like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radicals. These findings are significant in understanding the photochemical pathways of similar compounds (Bonnichon et al., 1999).
Hydrolysis of Carbonyl Compounds : Studies on the alkaline hydrolysis of 2-formylbenzonitrile, which is structurally related to this compound, reveal insights into the reaction mechanisms and effects of substituents, offering broader understanding of similar nitriles' reactivity (Bowden et al., 1997).
Synthesis of Isoindolinones : this compound derivatives are used in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones. This synthesis is crucial in creating various compounds with potential applications in medicinal and organic chemistry (Kobayashi et al., 2010).
Antimalarial and Antibacterial Properties : The compound is utilized in the synthesis of quinazolines, which demonstrate suppressive antimalarial activity. This research contributes to the development of new antimalarial agents (Elslager et al., 1980).
Cancer Cell Imaging : Derivatives of 4-formylbenzonitrile, a related compound, are used to detect palladium in human breast cancer cells, highlighting its potential in cancer diagnostics (Ghosh et al., 2015).
Pharmacological Research : Compounds like 25CN-NBOH, derived from benzonitrile structures, are used in studying serotonin receptors, offering valuable insights into neurological and psychological disorders (Rørsted et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .
Mécanisme D'action
The compound contains a nitrile group (-CN), a formyl group (-CHO), and a chlorine atom, which suggests that it could participate in various chemical reactions. For instance, the nitrile group could undergo hydrolysis, reduction, or Grignard reactions, while the formyl group could participate in nucleophilic addition reactions . The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-formylbenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause oxidative stress, DNA damage, and apoptosis in animal cells. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to altered levels of metabolites and changes in energy production. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
5-chloro-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXNEOSNJICEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604774 | |
| Record name | 5-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-88-8 | |
| Record name | 5-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)



![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

